Cas no 2229179-35-3 (3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile)

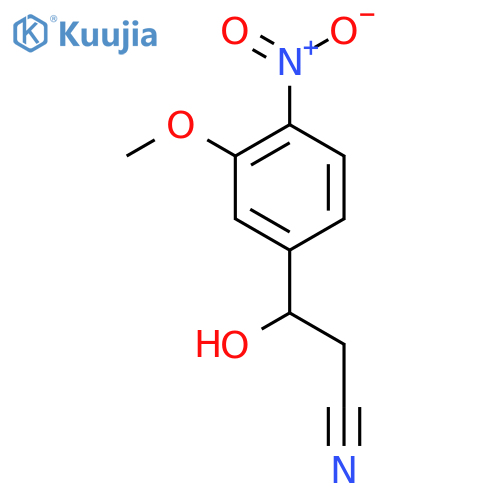

2229179-35-3 structure

商品名:3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile

- 2229179-35-3

- EN300-1762360

-

- インチ: 1S/C10H10N2O4/c1-16-10-6-7(9(13)4-5-11)2-3-8(10)12(14)15/h2-3,6,9,13H,4H2,1H3

- InChIKey: MPAJKTHXXHIOLA-UHFFFAOYSA-N

- ほほえんだ: OC(CC#N)C1C=CC(=C(C=1)OC)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 222.06405680g/mol

- どういたいしつりょう: 222.06405680g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 99.1Ų

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762360-10.0g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1762360-10g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 10g |

$3376.0 | 2023-09-20 | ||

| Enamine | EN300-1762360-0.25g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 0.25g |

$723.0 | 2023-09-20 | ||

| Enamine | EN300-1762360-5g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 5g |

$2277.0 | 2023-09-20 | ||

| Enamine | EN300-1762360-0.05g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 0.05g |

$660.0 | 2023-09-20 | ||

| Enamine | EN300-1762360-1.0g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 1g |

$785.0 | 2023-06-03 | ||

| Enamine | EN300-1762360-0.1g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 0.1g |

$691.0 | 2023-09-20 | ||

| Enamine | EN300-1762360-2.5g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 2.5g |

$1539.0 | 2023-09-20 | ||

| Enamine | EN300-1762360-0.5g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 0.5g |

$754.0 | 2023-09-20 | ||

| Enamine | EN300-1762360-5.0g |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile |

2229179-35-3 | 5g |

$2277.0 | 2023-06-03 |

3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

2229179-35-3 (3-hydroxy-3-(3-methoxy-4-nitrophenyl)propanenitrile) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量